molecular formula C7H7BrFN B2699514 4-Bromo-2-fluoro-6-methylaniline CAS No. 429683-46-5

4-Bromo-2-fluoro-6-methylaniline

Cat. No.: B2699514
CAS No.: 429683-46-5
M. Wt: 204.042
InChI Key: SLNCSLAIDQBUKN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is a white crystalline solid with a distinct aromatic odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination in the presence of suitable catalysts and solvents. The reaction conditions often include:

    Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: Employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic aromatic substitution (SNAr) where the bromine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

    Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF).

Major Products: The reactions yield various substituted anilines, biaryl compounds, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-6-methylaniline is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or activators of specific enzymes.

    Industry: Used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the target’s activity or function .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline
  • 4-Bromo-2-fluoroaniline

Comparison: 4-Bromo-2-fluoro-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-bromo-2-fluoro-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNCSLAIDQBUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429683-46-5
Record name 4-Bromo-2-fluoro-6-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of crude 2-fluoro-6-methylaniline from step 3 (about 32 mmol) in anhydrous N,N-dimethylformamide (100 mL) was cooled in an ice bath, placed under a nitrogen atmosphere, treated with N-bromosuccinimide (5.7 g, 32 mmol), and then stirred at room temperature for 10 minutes. The reaction mixture was poured into a water solution of diluted brine and extracted with EtOAc. The organic extracts were washed with diluted brine three times, dried over MgSO4, filtered through a pad of silica, and concentrated under vacuum to afford 4-bromo-2-fluoro-6-methylaniline as a yellow foam.
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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